molecular formula C13H10BrNO B1373701 5-(3-Bromobenzoyl)-2-methylpyridine CAS No. 1187169-25-0

5-(3-Bromobenzoyl)-2-methylpyridine

Cat. No.: B1373701
CAS No.: 1187169-25-0
M. Wt: 276.13 g/mol
InChI Key: PJZAQDUMGIWFAF-UHFFFAOYSA-N
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Description

5-(3-Bromobenzoyl)-2-methylpyridine: is an organic compound that belongs to the class of benzoyl-substituted pyridines. This compound is characterized by the presence of a bromine atom attached to the benzoyl group, which is further connected to a pyridine ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromobenzoyl)-2-methylpyridine typically involves the following steps:

    Coupling Reaction: The brominated benzoyl compound is then coupled with 2-methylpyridine through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted benzoyl-pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(3-Bromobenzoyl)-2-methylpyridine serves as a versatile intermediate in the synthesis of more complex organic molecules. It is used in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of new products with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the benzoyl group play crucial roles in binding to these targets, affecting their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    5-(3-Chlorobenzoyl)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine.

    5-(3-Fluorobenzoyl)-2-methylpyridine: Contains a fluorine atom in place of bromine.

    5-(3-Iodobenzoyl)-2-methylpyridine: Features an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in 5-(3-Bromobenzoyl)-2-methylpyridine imparts unique reactivity and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s interactions with molecular targets, making it distinct in its applications and effects.

Properties

IUPAC Name

(3-bromophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZAQDUMGIWFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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